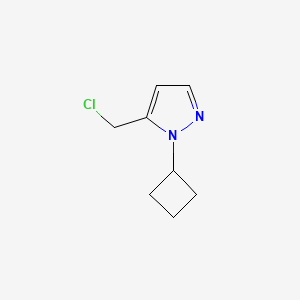

5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclobutylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEWFDPWDINFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Chloromethyl 1 Cyclobutyl 1h Pyrazole

Foundational and Advanced Approaches for 1H-Pyrazole Ring Annulation

The formation of the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.netbiointerfaceresearch.comlibretexts.org A variety of synthetic strategies have been developed, ranging from traditional condensation reactions to modern catalytic methods, which offer different advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Difunctional Carbonyl Systems

The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. scielo.brmdpi.com This reaction proceeds via initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. semanticscholar.org

A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. scielo.brconicet.gov.ar The reaction can potentially yield two different regioisomers, and the outcome is often dependent on the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. semanticscholar.orgconicet.gov.ar For instance, the reaction of an unsymmetrical diketone with cyclobutylhydrazine (B1320886) could lead to a mixture of 1-cyclobutyl-3-substituted-5-substituted-pyrazoles. To achieve a specific isomer, careful selection of starting materials with distinct electronic or steric biases is often necessary. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in some cases. conicet.gov.ar

| Reactant 1 | Reactant 2 | Key Features | Reference(s) |

| Hydrazine Derivative | 1,3-Diketone | Classic Knorr synthesis; potential for regioisomeric mixtures. | scielo.brmdpi.com |

| Substituted Hydrazine | α,β-Unsaturated Ketone | Provides an alternative to 1,3-dicarbonyls; regioselectivity can be an issue. | mdpi.com |

| Hydrazine Hydrate | Acetylenic Ketones | A well-established method for forming pyrazoles from activated triple bonds. | mdpi.com |

Regioselective 1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole nucleus. semanticscholar.org These reactions typically involve the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. organic-chemistry.org

A common strategy involves the reaction of diazo compounds, which can be generated in situ from N-tosylhydrazones, with alkynes. organic-chemistry.org This method allows for the synthesis of polysubstituted pyrazoles with well-defined regiochemistry. Similarly, nitrile imines, generated from hydrazonoyl halides, react with alkynes to afford pyrazoles. organic-chemistry.org The reaction of diazo compounds with nitroolefins has also been reported as a regioselective route to substituted pyrazoles. The versatility of these methods allows for the incorporation of diverse functional groups, which can be crucial for the subsequent introduction of the chloromethyl moiety.

| Dipole | Dipolarophile | Outcome | Reference(s) |

| Diazo Compound | Alkyne | Highly regioselective formation of substituted pyrazoles. | organic-chemistry.org |

| Nitrile Imine | Alkyne | Provides access to various pyrazole derivatives. | organic-chemistry.org |

| Diazoacetonitrile | Nitroolefin | Yields multisubstituted cyanopyrazoles. | organic-chemistry.org |

Multicomponent Reaction (MCR) Protocols for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for the synthesis of complex molecules, including pyrazole scaffolds. biointerfaceresearch.com These one-pot procedures offer advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses.

For example, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine can be used to construct 5-aminopyrazole derivatives. mdpi.combeilstein-journals.org Another approach involves the one-pot, three-component condensation of an aromatic aldehyde, tosylhydrazine, and a terminal alkyne to afford 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org The development of MCRs for pyrazoles allows for the rapid assembly of diverse libraries of compounds from simple starting materials.

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamides | biointerfaceresearch.com |

| Aldehyde, Malononitrile, Phenylhydrazine | Ag/ZnO NPs | 5-Amino-1H-pyrazole-4-carbonitriles | mdpi.com |

| Aldehyde, Tosylhydrazine, Terminal Alkyne | One-pot | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

Transition-Metal Catalyzed Pyrazole Formation and Functionalization

Transition-metal catalysis has provided new avenues for both the formation and functionalization of the pyrazole ring. These methods often offer high selectivity and functional group tolerance under mild conditions. Copper-catalyzed reactions, for instance, have been employed in the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Furthermore, transition-metal-catalyzed cross-coupling and C-H functionalization reactions are invaluable for modifying a pre-formed pyrazole core. nih.gov This approach is particularly relevant for the synthesis of 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole, where the substituents could be introduced after the ring has been formed. For example, a pyrazole with a suitable leaving group (e.g., a halogen) at the C5 position could undergo a coupling reaction, or a C-H activation/functionalization sequence could be envisioned to install the chloromethyl precursor.

Methodologies for the Stereoselective Installation and Derivatization of the Cyclobutyl Moiety

The introduction of the cyclobutyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target molecule. While the cyclobutyl group itself is achiral, the principles of stereoselective synthesis would become paramount if a substituted or chiral cyclobutyl moiety were desired.

Introduction of Cycloalkyl Substituents onto the Pyrazole Framework

The most direct method for introducing a cyclobutyl group onto the N1 position of a pyrazole is through N-alkylation. This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. mdpi.com The choice of base (e.g., sodium hydride, potassium carbonate) and solvent can influence the reaction's efficiency. A significant challenge with unsymmetrical 3(5)-substituted pyrazoles is the regioselectivity of alkylation, which can lead to a mixture of N1 and N2 isomers. Steric hindrance at the C3(5) position generally favors alkylation at the less hindered N1 position. researchgate.net

Alternative N-alkylation methods have also been developed. These include acid-catalyzed reactions with trichloroacetimidate (B1259523) electrophiles, which provide access to N-alkyl pyrazoles under different conditions than traditional base-mediated protocols. mdpi.com Enzymatic approaches using engineered methyltransferases have also been shown to achieve highly regioselective pyrazole alkylation, highlighting a green chemistry alternative. nih.gov

A plausible synthetic route to the target compound could involve first synthesizing a pyrazole with a precursor to the chloromethyl group at the C5 position, such as a formyl or trichloromethyl group. arkat-usa.orgnih.goveurekaselect.com For example, a 1H-pyrazole-5-carbaldehyde could be synthesized, which would then undergo N-alkylation with a cyclobutyl halide. Subsequent reduction of the aldehyde to an alcohol, followed by chlorination (e.g., using thionyl chloride, SOCl₂), would yield the final product. libretexts.orgyoutube.comlibretexts.org The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto an electron-rich pyrazole ring, typically at the C4 position, but C5 formylation can also be achieved depending on the substrate. arkat-usa.orgresearchgate.netmdpi.comrsc.org

| Method | Reagents | Key Features | Reference(s) |

| Base-mediated N-alkylation | Pyrazole, Base (e.g., K₂CO₃, NaH), Cyclobutyl Halide | Standard and widely used method; regioselectivity can be an issue. | mdpi.comresearchgate.net |

| Acid-catalyzed N-alkylation | Pyrazole, Cyclobutyl Trichloroacetimidate, Brønsted Acid | Alternative to basic conditions; provides good yields. | mdpi.com |

| Enzymatic Alkylation | Engineered Methyltransferase, Haloalkane | High regioselectivity (>99%); green chemistry approach. | nih.gov |

Synthetic Routes to Precursors Incorporating the Cyclobutyl Unit

The synthesis of the core 1-cyclobutyl-1H-pyrazole structure is a critical first step. Methodologies for this generally fall into two main categories: building the pyrazole ring with the cyclobutyl group already attached to a nitrogen source, or attaching the cyclobutyl group to a pre-formed pyrazole ring.

The most prevalent and classical method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com In this context, the key precursor is cyclobutylhydrazine. This compound can be reacted with a variety of 1,3-dielectrophiles to form the pyrazole ring. The choice of the 1,3-dicarbonyl component determines the substitution pattern on the carbon atoms of the pyrazole ring. For instance, reaction with malondialdehyde would yield an unsubstituted 1-cyclobutyl-1H-pyrazole, while reaction with acetylacetone (B45752) would yield 1-cyclobutyl-3,5-dimethyl-1H-pyrazole. This approach offers a straightforward and high-yielding route to the fundamental 1-cyclobutylpyrazole (B2776029) scaffold.

An alternative strategy involves the direct N-alkylation of a pre-existing pyrazole ring with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. Pyrazole itself is an acidic heterocycle and can be deprotonated with a base to form the pyrazolide anion, which then acts as a nucleophile. nih.gov This reaction, however, can present challenges with regioselectivity. Since the pyrazolide anion has two nucleophilic nitrogen atoms, the reaction can yield a mixture of 1-cyclobutyl-1H-pyrazole and 2-cyclobutyl-2H-pyrazole isomers. The reaction conditions, including the choice of solvent, base, and counter-ion, can influence the isomeric ratio.

Furthermore, modern cross-coupling reactions offer a powerful tool for incorporating the cyclobutyl substituent. rsc.org Transition metal-catalyzed N-arylation/alkylation reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the N-cyclobutylation of pyrazole using a cyclobutyl halide or pseudohalide, although this is less commonly reported than for aryl groups. These methods often provide high selectivity and functional group tolerance. rsc.org

Table 1: Comparison of Synthetic Routes to 1-Cyclobutyl-1H-pyrazole Precursors

| Methodology | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Cyclocondensation | Cyclobutylhydrazine, 1,3-Dicarbonyl Compound | High yields, Good regioselectivity, Direct formation of the substituted ring | Availability of cyclobutylhydrazine and substituted 1,3-dicarbonyls |

| N-Alkylation | Pyrazole, Cyclobutyl Halide/Tosylate, Base | Utilizes readily available pyrazole | Potential for isomeric mixtures (N1 vs. N2 substitution), Requires careful optimization |

| Cross-Coupling | Pyrazole, Cyclobutyl Halide, Transition Metal Catalyst (e.g., Pd, Cu) | High selectivity, Broad functional group tolerance | Catalyst cost and sensitivity, Less established for alkyl groups like cyclobutyl |

Controlled Synthesis and Derivatization of the Chloromethyl Substituent

Once the 1-cyclobutyl-1H-pyrazole core is obtained, the next critical step is the introduction of the chloromethyl group at the C5 position. This can be achieved through direct electrophilic substitution on the pyrazole ring or by a two-step post-synthetic modification approach.

Halomethylation and Chlorination Strategies for Pyrazole Rings

Direct chloromethylation of pyrazole rings is a form of electrophilic substitution. researchgate.net The reaction typically involves treating the pyrazole with a source of formaldehyde, such as paraformaldehyde, in the presence of concentrated hydrochloric acid. researchgate.netresearchgate.net The reaction proceeds through the in-situ formation of a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich C4 or C5 position of the pyrazole ring. For 1-substituted pyrazoles, electrophilic substitution preferentially occurs at the C4 position. However, if the C4 position is blocked, substitution can be directed to the C5 position.

The success of this direct approach is highly dependent on the other substituents present on the pyrazole ring. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. researchgate.net A significant challenge in this reaction is the potential for side-product formation. A common competing reaction is the formation of methane-4,4'-diylbis(pyrazole), where two pyrazole units are linked by a methylene (B1212753) bridge. researchgate.net The presence of phenyl substituents has been observed to favor chloromethylation, whereas an increase in methyl substituents can promote the formation of the bis-pyrazolylmethane byproduct. researchgate.net

Direct chlorination of the pyrazole ring itself, using reagents like N-chlorosuccinimide (NCS) or chlorine gas, typically results in the substitution of a hydrogen atom on the ring carbons (most commonly C4) with a chlorine atom, rather than forming a chloromethyl group. researchgate.net While this is a related halogenation strategy, it does not directly yield the desired product. In some cases, harsh chlorination conditions can even lead to the cleavage of the pyrazole ring. rsc.orgrsc.orgnih.gov

Table 2: Key Factors in Direct Chloromethylation of Pyrazoles

| Factor | Influence on Reaction Outcome | Reference |

|---|---|---|

| Reagents | Paraformaldehyde and concentrated HCl are standard. | researchgate.net, researchgate.net |

| Substituents | Phenyl groups can favor chloromethylation; methyl groups may promote side reactions. | researchgate.net |

| Reaction Control | Temperature and stoichiometry must be carefully controlled to minimize byproduct formation. | researchgate.net |

| Major Side Product | Methane-4,4'-diylbis(pyrazole) is a common byproduct. | researchgate.net |

Post-Synthetic Modification Approaches to Introduce the Chloromethyl Group

A more controlled and often higher-yielding method to introduce the chloromethyl group is through a two-step, post-synthetic modification sequence. This strategy involves first installing a hydroxymethyl (-CH₂OH) group onto the pyrazole ring, followed by the conversion of this alcohol functionality into a chloride.

The initial hydroxymethylation can be achieved under conditions similar to direct chloromethylation but controlled to isolate the intermediate alcohol, (1-cyclobutyl-1H-pyrazol-5-yl)methanol. researchgate.netresearchgate.net This hydroxymethyl intermediate is often formed during the chloromethylation reaction and can be isolated before it is converted to the chloride. researchgate.net

Once the hydroxymethyl precursor is obtained and purified, it can be cleanly converted to the desired 5-(chloromethyl) product using a variety of standard chlorinating agents. This conversion of a primary alcohol to an alkyl chloride is a well-established transformation in organic synthesis. Common and effective reagents for this step include:

Thionyl Chloride (SOCl₂): A highly effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Phosphoryl Trichloride (POCl₃): Another efficient reagent for this transformation. nih.gov

Concentrated Hydrochloric Acid: The reaction of the intermediate alcohol with concentrated HCl is a direct pathway to the final product and is mechanistically part of the one-pot chloromethylation process. researchgate.net

Chemical Reactivity and Transformational Pathways of 5 Chloromethyl 1 Cyclobutyl 1h Pyrazole

Intrinsic Reactivity Patterns of the 1H-Pyrazole Nucleus

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. rrbdavc.org This structure possesses unique electronic properties that govern its reactivity towards various chemical transformations. nih.gov The pyrazole (B372694) system is electron-rich and aromatic, which influences its substitution patterns. nih.gov

As an aromatic system, the pyrazole nucleus readily undergoes electrophilic substitution reactions. rrbdavc.orgglobalresearchonline.net Due to the electronic distribution within the ring, where the combined electron-donating effects of the nitrogen atoms increase the electron density at the carbon atoms, the C-4 position is significantly more nucleophilic than the C-3 or C-5 positions. pharmaguideline.comquora.com Consequently, electrophilic attack occurs preferentially at the C-4 position. nih.govglobalresearchonline.netscribd.com Attack at C-3 or C-5 is disfavored as it proceeds through highly unstable intermediates with a positive charge on an azomethine nitrogen atom. rrbdavc.org

Common electrophilic substitution reactions on the pyrazole ring are summarized in the table below.

| Reaction | Reagents | Electrophile | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole derivative globalresearchonline.netscribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid derivative globalresearchonline.netscribd.com |

| Halogenation | Br₂ | Br⁺ | 4-Bromopyrazole derivative globalresearchonline.net |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formylpyrazole derivative scribd.com |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazopyrazole derivative scribd.com |

This table presents common electrophilic substitution reactions on the pyrazole nucleus.

The reactivity can be modulated by the conditions; for instance, protonation of the ring nitrogen atoms forms a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack. globalresearchonline.net

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. tandfonline.com However, nucleophilic additions can occur under specific circumstances. The C-3 and C-5 positions are considered electrophilic centers within the scaffold, making them the preferred sites for nucleophilic attack should the ring be sufficiently activated. nih.govresearchgate.net

Activation is typically achieved by introducing strong electron-withdrawing groups onto the pyrazole ring, which decreases the electron density and facilitates nucleophilic aromatic substitution (SNAr). tandfonline.com For example, 5-chloropyrazoles bearing a formyl group at the C-4 position can undergo nucleophilic displacement of the chlorine atom. tandfonline.com In the absence of such activating groups, direct nucleophilic attack on the carbon atoms of the 1-cyclobutyl-1H-pyrazole ring is generally unfavorable. Additionally, very strong bases have been shown to deprotonate the C-3 position, which can lead to ring-opening reactions. pharmaguideline.com

Oxidation: The pyrazole ring exhibits considerable stability towards oxidizing agents. globalresearchonline.netpharmaguideline.com This resistance is a hallmark of its aromatic character. While the heterocyclic nucleus itself remains intact, substituents on the ring can be oxidized. For example, C-alkylated side chains can be oxidized by reagents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids without disrupting the core ring structure. globalresearchonline.net In biological contexts, enzymatic oxidation by cytochrome P-450 has been shown to produce 4-hydroxypyrazole. nih.govnih.gov

Reduction: The pyrazole ring is also highly resistant to reduction under various chemical and catalytic conditions. globalresearchonline.netpharmaguideline.com While unsubstituted pyrazole is difficult to reduce, certain derivatives can be hydrogenated. For instance, N-phenylpyrazoles can be reduced to the corresponding pyrazolines using sodium in ethanol. globalresearchonline.net More forceful catalytic hydrogenation can lead to the saturation of the ring, first yielding a pyrazoline and subsequently a pyrazolidine. globalresearchonline.net

Transformations Involving the Chloromethyl Group as a Reactive Handle

The 5-(chloromethyl) group is the primary site of reactivity for 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole in many synthetic applications. The chlorine atom is a good leaving group, rendering the adjacent methylene (B1212753) carbon an electrophilic center, which is susceptible to attack by a wide range of nucleophiles. ontosight.ai

The chloromethyl group serves as an effective alkylating agent, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of diverse functional groups to the pyrazole C-5 position. mdpi.com

The reaction mechanism, whether SN1 or SN2, is dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

SN2 Mechanism: As a primary alkyl halide, this compound is expected to predominantly react via an SN2 pathway. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely but cannot be entirely ruled out. The adjacent pyrazole ring could potentially offer some resonance stabilization to a primary carbocation at the 5-position. Conditions that favor SN1 reactions, such as the use of a polar, protic solvent and a weak nucleophile, might promote this pathway to a minor extent.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Hydroxide | NaOH | Pyrazole-CH₂-OH | 5-(Hydroxymethyl)pyrazole |

| Alkoxide | NaOR' | Pyrazole-CH₂-OR' | 5-(Alkoxymethyl)pyrazole |

| Cyanide | NaCN | Pyrazole-CH₂-CN | 5-(Cyanomethyl)pyrazole |

| Azide (B81097) | NaN₃ | Pyrazole-CH₂-N₃ | 5-(Azidomethyl)pyrazole |

| Amine | R'₂NH | Pyrazole-CH₂-NR'₂ | 5-(Aminomethyl)pyrazole |

| Thiolate | NaSR' | Pyrazole-CH₂-SR' | 5-(Thioether)pyrazole |

This table illustrates potential nucleophilic substitution reactions at the chloromethyl group.

Elimination reactions are often in competition with nucleophilic substitutions. For an elimination reaction to occur with this compound, a base is required to abstract a proton from an adjacent atom. The most likely position for proton abstraction is the C-4 carbon of the pyrazole ring.

This process, likely following an E2 mechanism, would require a strong, sterically hindered base to favor elimination over substitution. The reaction would result in the formation of an exocyclic double bond, yielding a 5-methylene-1-cyclobutyl-5H-pyrazole derivative. While specific examples for this exact substrate are not extensively documented, the transformation is mechanistically plausible based on the fundamental principles of alkyl halide reactivity. The use of a bulky base like potassium tert-butoxide would be a typical condition to promote such a reaction.

Reductive Transformations of the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound represents a key site for chemical modification through reductive transformations. These reactions typically involve the replacement of the chlorine atom with a hydrogen atom, effectively converting the chloromethyl group into a methyl group. This transformation can be accomplished using a variety of reducing agents and catalytic systems, chosen based on the desired selectivity and compatibility with the other functional groups in the molecule.

Common methods for the reduction of alkyl halides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. Other effective reagents include metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal catalyst. Radical-based reductions, for instance, using tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), also provide a viable route for dehalogenation. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions. Given the structure of this compound, milder reducing conditions would be preferable to preserve the integrity of the pyrazole and cyclobutyl rings.

Table 1: Representative Reductive Transformations of this compound

| Reagent/Catalyst | Conditions | Product | Anticipated Yield |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature, 1 atm | 1-Cyclobutyl-5-methyl-1H-pyrazole | High |

| NaBH₄, NiCl₂·6H₂O | Methanol, 0 °C to Room Temperature | 1-Cyclobutyl-5-methyl-1H-pyrazole | Good to High |

| Bu₃SnH, AIBN | Toluene, 80 °C | 1-Cyclobutyl-5-methyl-1H-pyrazole | Good |

| LiAlH₄ | Tetrahydrofuran, 0 °C | 1-Cyclobutyl-5-methyl-1H-pyrazole | Moderate to High |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The chloromethyl group of this compound serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org In the context of this compound, the chloromethyl group can react with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction would lead to the formation of a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond at the 5-position of the pyrazole ring. The choice of palladium catalyst, often a complex with phosphine (B1218219) ligands, and the base is critical for achieving high yields and functional group tolerance. rsc.org

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While classic Heck reactions involve aryl or vinyl halides, modifications of the reaction conditions can allow for the participation of benzylic halides like the chloromethyl group in this compound. princeton.edu The reaction with an alkene would introduce a vinyl group, leading to the formation of an allylic pyrazole derivative. The success of this transformation is highly dependent on the catalyst system and reaction conditions. nih.gov

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Cyclobutyl-5-(phenylmethyl)-1H-pyrazole |

| Suzuki-Miyaura | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | 5-Allyl-1-cyclobutyl-1H-pyrazole |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 1-Cyclobutyl-5-(3-phenylallyl)-1H-pyrazole |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / XPhos | K₃PO₄ | Butyl 4-(1-cyclobutyl-1H-pyrazol-5-yl)but-2-enoate |

Reactivity Considerations of the Cyclobutyl Ring System

The cyclobutyl ring in this compound introduces a degree of ring strain that can be exploited in various chemical transformations.

Strain-Release Reactions of the Cyclobutyl Ring

The inherent strain in the four-membered cyclobutyl ring makes it susceptible to ring-opening reactions under certain conditions, a process known as strain-release. researchgate.net These reactions can be promoted by transition metals, acids, or bases, leading to the formation of more stable, acyclic products. For instance, in the presence of a suitable palladium catalyst, the C-C bonds of the cyclobutane (B1203170) ring can be activated and undergo cleavage. nih.gov The specific outcome of such reactions would be influenced by the substituents on the cyclobutyl ring and the nature of the catalytic system employed.

Table 3: Potential Strain-Release Reactions

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Hydrogenolysis | H₂, PtO₂ | Ring-opened alkyl pyrazoles |

| Acid-catalyzed rearrangement | Lewis or Brønsted acid | Cyclopentyl or linear alkenyl pyrazoles |

| Transition-metal catalyzed C-C activation | Rh(I) or Pd(0) complexes | Metallacyclic intermediates leading to functionalized products |

Functional Group Interconversions on the Cyclobutyl Moiety

While the primary focus is often on the pyrazole and chloromethyl groups, the cyclobutyl ring itself can be a site for functional group interconversions, assuming other more reactive sites are protected or unreactive under the chosen conditions. vanderbilt.edu For example, if a hydroxyl or other functional group were present on the cyclobutyl ring, a wide range of standard organic transformations could be applied. These could include oxidation, reduction, substitution, or elimination reactions to introduce new functionality or modify the existing structure. The stability of the pyrazole ring to many of these conditions makes such transformations feasible. researchgate.net

Table 4: Illustrative Functional Group Interconversions on a Substituted Cyclobutyl Ring

| Initial Functional Group | Reagents | Transformed Functional Group |

|---|---|---|

| -OH (Hypothetical) | PCC, CH₂Cl₂ | =O (Ketone) |

| -OH (Hypothetical) | SOCl₂, pyridine | -Cl |

| =O (Hypothetical) | NaBH₄, MeOH | -OH |

Cascade and Domino Reactions Utilizing the Compound as a Core Synthon

The multiple reactive sites in this compound make it an attractive building block, or synthon, for cascade and domino reactions. These reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot, leading to a rapid increase in molecular complexity from a relatively simple starting material. nih.gov

A hypothetical cascade reaction could be initiated by a nucleophilic substitution at the chloromethyl group. The newly introduced functionality could then participate in a subsequent intramolecular reaction with the pyrazole ring or a substituent on the cyclobutyl ring. For example, an initial substitution with a nucleophile containing an alkene moiety could be followed by an intramolecular Heck reaction, leading to the formation of a fused ring system. princeton.edu Alternatively, the pyrazole ring itself can participate in annulation reactions. nih.gov The design of such cascade sequences is a powerful strategy in modern organic synthesis for the efficient construction of complex heterocyclic compounds. nih.govrsc.org

Table 5: Hypothetical Cascade Reaction Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Sodium salt of 2-allylphenol | 1-Cyclobutyl-5-((2-allyphenoxy)methyl)-1H-pyrazole |

| 2 | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃ | Fused polycyclic pyrazole derivative |

Advanced Spectroscopic Analysis and Theoretical Structural Elucidation

Theoretical Vibrational Spectroscopy: Infrared (IR) and Raman Spectrum Prediction

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. eurasianjournals.com By calculating the harmonic vibrational frequencies, one can assign specific absorption bands in an experimental spectrum to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netchimia.ch For 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and compute the vibrational modes. nih.govderpharmachemica.com

The predicted spectrum is characterized by several key regions:

C-H Stretching Region (3200-2850 cm⁻¹): This region is dominated by stretching vibrations of the C-H bonds. The aromatic C-H stretch of the pyrazole (B372694) ring (at position 4) is expected to appear at a higher wavenumber (typically >3100 cm⁻¹) compared to the aliphatic C-H stretches of the cyclobutyl and chloromethyl groups (typically in the 2850-3000 cm⁻¹ range). derpharmachemica.com

Pyrazole Ring Vibrations (1600-1300 cm⁻¹): The stretching vibrations of the C=N, N-N, and C=C bonds within the pyrazole ring give rise to a series of characteristic peaks in this region. nih.gov These modes are often coupled and provide a fingerprint for the heterocyclic core.

Methylene (B1212753) and Methine Deformations (1470-1200 cm⁻¹): This region contains the scissoring, wagging, and twisting modes of the CH₂ groups in the cyclobutyl and chloromethyl substituents, as well as the bending of the cyclobutyl CH group.

C-Cl Stretching Region (800-600 cm⁻¹): A distinct and often strong absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is predicted in this lower frequency range. Its exact position can be influenced by the molecular conformation.

Ring Puckering and Torsional Modes (<600 cm⁻¹): The lowest frequency region of the spectrum includes the puckering vibrations of the cyclobutyl ring and various torsional modes of the entire molecule.

The predicted IR and Raman activities for each vibrational mode would differ based on the change in dipole moment and polarizability, respectively, during the vibration, providing complementary information for a full structural assignment. arxiv.org

Table 4.1: Predicted Major Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Vibrational Mode Assignment |

|---|---|---|

| ~3120 | Medium / Medium | C-H stretch (pyrazole ring, C4-H) |

| ~2985 | Strong / Strong | Asymmetric C-H stretch (cyclobutyl & -CH₂Cl) |

| ~2870 | Medium / Strong | Symmetric C-H stretch (cyclobutyl & -CH₂Cl) |

| ~1560 | Medium / Strong | C=N stretch (pyrazole ring) |

| ~1495 | Strong / Medium | C=C stretch (pyrazole ring) |

| ~1450 | Strong / Medium | CH₂ scissoring (cyclobutyl & -CH₂Cl) |

| ~1380 | Medium / Weak | Pyrazole ring stretch/deformation |

| ~1260 | Medium / Medium | CH₂ wagging (cyclobutyl) |

| ~730 | Strong / Medium | C-Cl stretch (-CH₂Cl) |

| ~640 | Medium / Medium | Pyrazole ring deformation |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, and other nuclei)

Theoretical NMR chemical shifts are invaluable for assigning signals in experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach for these calculations. researchgate.netasrjetsjournal.orgyoutube.com By computing the isotropic magnetic shielding constants for each nucleus in the molecule (and for a reference compound like tetramethylsilane, TMS), one can predict the chemical shifts (δ). imist.ma

¹H NMR Predictions: The predicted ¹H NMR spectrum of this compound would show distinct signals for each type of proton.

Pyrazole Protons: The two protons on the pyrazole ring (H3 and H4) are expected to appear as doublets in the aromatic region, typically between 6.0 and 8.0 ppm. The proton at C4 is generally upfield from the proton at C3.

Chloromethyl Protons: The -CH₂Cl protons would likely appear as a singlet, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyrazole ring.

Cyclobutyl Protons: The N-cyclobutyl group would exhibit more complex signals. The methine proton (CH attached to N1) would be the most downfield of this group, appearing as a multiplet (likely a quintet) due to coupling with the adjacent methylene protons. The methylene protons of the cyclobutyl ring would appear as multiplets in the aliphatic region (typically 1.8-2.5 ppm).

¹³C NMR Predictions: The predicted ¹³C NMR spectrum provides information on the carbon skeleton.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, C5) are expected to resonate in the 110-150 ppm range. The C5 carbon, bearing the chloromethyl group, would be significantly downfield.

Chloromethyl Carbon: The carbon of the -CH₂Cl group is anticipated to appear around 40-50 ppm.

Cyclobutyl Carbons: The methine carbon of the cyclobutyl group attached to the nitrogen is expected around 60-70 ppm, while the methylene carbons would be found further upfield, typically between 20 and 35 ppm.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H3 (pyrazole) | ~7.5 | d |

| H4 (pyrazole) | ~6.2 | d |

| -CH₂Cl | ~4.7 | s |

| N-CH (cyclobutyl) | ~4.9 | p |

| -CH₂- (cyclobutyl, C2/C5) | ~2.4 | m |

| -CH₂- (cyclobutyl, C3/C4) | ~1.9 | m |

Table 4.2.2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C3 (pyrazole) | ~140 |

| C4 (pyrazole) | ~107 |

| C5 (pyrazole) | ~148 |

| -CH₂Cl | ~42 |

| N-CH (cyclobutyl) | ~62 |

| -CH₂- (cyclobutyl, C2/C5) | ~31 |

| -CH₂- (cyclobutyl, C3/C4) | ~16 |

Predicted Mass Spectrometry Fragmentation Pathways and Ion Analysis

Predicting the fragmentation pathways in electron ionization mass spectrometry (EI-MS) involves identifying the most likely bond cleavages and rearrangements that the molecular ion undergoes. nih.gov The fragmentation of pyrazole derivatives is well-documented and typically involves several key processes. rsc.orgresearchgate.net

For this compound (Molecular Weight ≈ 184.65 g/mol ), the molecular ion ([M]⁺• at m/z 184/186, showing the characteristic ~3:1 isotopic pattern for one chlorine atom) is expected to undergo fragmentation via several primary pathways:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl) would result in a stable cation at m/z 149. This is often a favorable pathway.

Loss of the Chloromethyl Radical: Cleavage of the bond between the pyrazole ring and the chloromethyl group would lead to the loss of a •CH₂Cl radical, producing an ion at m/z 135.

Cleavage of the N-Cyclobutyl Group: The bond between the pyrazole nitrogen (N1) and the cyclobutyl ring can cleave. This can occur in two ways:

Loss of the cyclobutyl radical (•C₄H₇) to yield a pyrazole-containing fragment at m/z 127/129.

Formation of the cyclobutyl cation (C₄H₇⁺) at m/z 55, with the charge retained on the substituent. This is often a prominent peak for N-cycloalkyl heterocycles.

Ring Fragmentation: The pyrazole ring itself can fragment. Common pathways for N-substituted pyrazoles include the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from intermediate fragment ions. researchgate.net For example, the ion at m/z 135 could lose N₂ to produce a fragment at m/z 107.

Table 4.3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 184/186 | [C₈H₁₁ClN₂]⁺• | Molecular Ion ([M]⁺•) |

| 149 | [C₈H₁₁N₂]⁺ | [M - Cl]⁺ |

| 135 | [C₇H₉N₂]⁺ | [M - CH₂Cl]⁺ |

| 127/129 | [C₄H₄ClN₂]⁺ | [M - C₄H₇]⁺ |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

Computational Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption (UV-Vis) spectra of molecules. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λ_max), the oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.netrsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyrazole chromophore. The substituents (cyclobutyl and chloromethyl) are not chromophoric themselves but act as auxochromes, potentially causing slight shifts in the absorption maxima compared to the parent pyrazole. TD-DFT calculations would likely predict a strong absorption band in the UV region, typically between 220 and 260 nm. nih.gov

Fluorescence in pyrazole derivatives is often linked to the presence of intramolecular charge transfer (ICT) character in the excited state. nih.gov While the simple alkyl and chloromethyl substituents on this molecule may not induce strong ICT, many pyrazole scaffolds are known to be fluorescent. rsc.orgresearchgate.net Theoretical calculations can predict the geometry of the first excited state. A significant change in geometry and electronic distribution upon excitation is often a prerequisite for efficient fluorescence. The predicted emission wavelength (fluorescence) would be at a lower energy (longer wavelength) than the absorption, with the difference known as the Stokes shift. A computational analysis would suggest whether an emissive decay pathway from the first excited state is plausible for this molecule.

Table 4.4: Predicted Electronic Transition Properties for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Absorption λ_max | ~230 - 250 nm |

| Molar Absorptivity (ε) | High (predicted high oscillator strength) |

| Primary Transition Type | π→π* (HOMO→LUMO) |

| Fluorescence Potential | Possible, likely in the UV-A or blue region (~320-420 nm) |

| Stokes Shift | Moderate |

Structure Reactivity and Electronic Property Relationships of 5 Chloromethyl 1 Cyclobutyl 1h Pyrazole and Analogues

Influence of the Chloromethyl Group on the Electronic Properties and Reactivity of the Pyrazole (B372694) Ring

The chloromethyl (-CH₂Cl) group at the C5 position significantly modulates the electronic landscape of the pyrazole ring, primarily through its strong electron-withdrawing inductive effect (-I). This effect stems from the high electronegativity of the chlorine atom, which polarizes the C-Cl bond, and consequently, the C-C sigma bond connecting the methyl group to the pyrazole ring. chemistrysteps.comauburn.edu This withdrawal of electron density has several important consequences for the reactivity of the molecule.

Firstly, the inductive withdrawal deactivates the pyrazole ring towards electrophilic aromatic substitution. The pyrazole ring is inherently a π-excessive system, but the -CH₂Cl group reduces the electron density at all ring positions (C3, C4, and N2), making it less susceptible to attack by electrophiles. mdpi.com Conversely, this reduced electron density makes the ring carbon atoms, particularly C3 and C5, more susceptible to nucleophilic attack, although such reactions are generally less common for the pyrazole ring itself unless further activated. mdpi.com

The most profound impact of the chloromethyl group is on the reactivity of the methylene (B1212753) (-CH₂-) carbon itself. The electron-withdrawing nature of both the adjacent chlorine atom and the pyrazole ring makes this carbon highly electrophilic. It serves as an excellent site for nucleophilic substitution (Sₙ2) reactions, where the chlorine atom acts as a good leaving group. This is the primary mode of derivatization for this compound. The reactivity of this position is enhanced compared to a simple alkyl chloride due to the electronic pull of the heterocyclic ring. nih.gov

Computational studies on analogous substituted pyrazoles and other heterocycles show that electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comwuxibiology.com A lower LUMO energy indicates a greater propensity to accept electrons, correlating with higher reactivity towards nucleophiles. wuxiapptec.com Therefore, the -CH₂Cl group makes the entire molecule a better electron acceptor, with the LUMO likely having significant localization on the chloromethyl moiety, predisposing it to nucleophilic attack.

| Property | Effect of -CH₂Cl Group | Implication for Reactivity |

| Electron Density on Pyrazole Ring | Decreased (Inductive Effect) | Deactivation towards electrophilic substitution. |

| Electrophilicity of Methylene Carbon | Increased | High susceptibility to nucleophilic substitution (Sₙ2). |

| LUMO Energy | Lowered | Increased overall reactivity with nucleophiles. |

| Acidity of Ring Protons | Increased | C4-H becomes more acidic, though typically not reactive. |

Impact of the Cyclobutyl Substituent on Molecular Conformation and Electronic Structure

The cyclobutyl group attached to the N1 position of the pyrazole ring primarily exerts its influence through steric and conformational effects, with a minor electronic contribution.

Molecular Conformation: Cycloalkanes are not planar, and cyclobutane (B1203170) exists in a puckered or "butterfly" conformation to relieve ring strain. iu.edu.sa This non-planar structure of the N-substituent imposes significant steric hindrance around the N1 position of the pyrazole ring. The rotation around the N1-C(cyclobutyl) bond will be restricted, leading to preferred conformations where the cyclobutyl ring is oriented to minimize steric clashes with the C5-chloromethyl group. This steric bulk can influence the accessibility of the adjacent N2 nitrogen atom to reagents, potentially directing intermolecular interactions and affecting reaction rates. researchgate.net X-ray crystallographic studies of N-substituted pyrazoles confirm that bulky substituents can dictate the crystal packing and intermolecular interactions. researchgate.netnih.gov

The conformation of the cyclobutyl ring and its orientation relative to the pyrazole ring can also have minor effects on the π-system of the heterocycle through hyperconjugation, although this is a secondary effect compared to the steric and inductive influences.

| Feature | Impact of Cyclobutyl Group | Consequence |

| Steric Hindrance | Significant bulk around N1 and N2 positions. | Can influence reagent approach and reaction kinetics. |

| Conformation | Puckered ring structure with restricted rotation. | Defines the three-dimensional shape and accessibility of reactive sites. |

| Electronic Effect | Weakly electron-donating (+I). | Minor modulation of ring electron density; prevents tautomerism. |

| Molecular Packing | Influences solid-state structure. | Affects physical properties like melting point and solubility. |

Quantitative Structure-Reactivity Relationships (QSRR) for Derivatization Reactions

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. For 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, the most relevant derivatization reactions involve nucleophilic substitution at the chloromethyl carbon.

A general QSRR model for such an Sₙ2 reaction can be expressed as:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the reaction rate constant, c values are regression coefficients, and D values are molecular descriptors.

For the nucleophilic substitution on the chloromethyl group, key descriptors would include:

Electronic Descriptors: These quantify the electronic properties of the substrate.

LUMO Energy: A lower LUMO energy of the pyrazole derivative correlates with a faster reaction rate with nucleophiles. chemrxiv.org

Partial Atomic Charge (q): A more positive partial charge on the methylene carbon (C of -CH₂Cl) indicates greater electrophilicity and thus higher reactivity.

Electrostatic Potential (ESP): The value of the ESP on the surface near the methylene carbon can be a strong predictor of reactivity. chemrxiv.orgwalisongo.ac.id

Steric Descriptors: These account for the spatial arrangement of atoms.

Sterimol Parameters (L, B1, B5): These describe the size and shape of the N-cyclobutyl group and can be used to model its steric hindrance on the approach of the nucleophile.

Taft's Steric Parameter (Es): A classic descriptor for quantifying steric effects.

Studies on the nucleophilic substitution of similar chloroacetanilide herbicides have shown that models incorporating both electronic (like polarizability) and steric factors can provide reasonable predictions of reaction rates. nih.gov A hypothetical QSRR study for a series of N-cycloalkyl-5-(chloromethyl)pyrazoles reacting with a common nucleophile (e.g., sodium azide) might involve calculating these descriptors and correlating them with experimentally determined reaction rates to build a predictive model.

| Descriptor Type | Example Descriptor | Expected Correlation with Sₙ2 Rate |

| Electronic | LUMO Energy | Negative (lower energy, faster rate) |

| Partial Charge on Methylene C | Positive (more positive charge, faster rate) | |

| Hammett Constant (σ) of Pyrazole Moiety | Positive (more withdrawing, faster rate) | |

| Steric | Taft's Steric Parameter (Es) for N-substituent | Positive (less hindrance, faster rate) |

| Topological | Molecular Volume | Negative (larger molecule, slower rate) |

Correlation of Computational Electronic Descriptors with Experimental Chemical Behavior

The link between theoretical calculations and real-world chemical reactivity is well-established through the use of computational electronic descriptors. These descriptors, derived from quantum chemical calculations (often using Density Functional Theory, DFT), provide quantitative insights that can rationalize and predict experimental outcomes.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful tool for predicting reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile (our pyrazole compound) is key. The energy gap between the HOMO of the nucleophile and the LUMO of the pyrazole (ΔE = ELUMO(pyrazole) - EHOMO(nucleophile)) is inversely related to the reaction rate. stackexchange.comrsc.org A smaller energy gap implies a more favorable interaction and a faster reaction. For this compound, the chloromethyl group is expected to significantly lower the LUMO energy, thus reducing the HOMO-LUMO gap with most nucleophiles and increasing reactivity. wuxiapptec.com

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. researchgate.netnumberanalytics.com For our target molecule, the MEP map would show a region of strong positive potential (typically colored blue) around the chloromethyl group, particularly near the methylene protons and the carbon atom. This positive region is the most likely site for attack by a nucleophile, which seeks areas of electron deficiency. walisongo.ac.id Conversely, regions of negative potential (typically colored red) would be located around the N2 nitrogen atom, indicating its Lewis basicity and potential to act as a hydrogen bond acceptor or coordination site. researchgate.net

Global Reactivity Descriptors: Concepts from Conceptual DFT, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can also be correlated with reactivity. Hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of resistance to change in electron distribution. Softer molecules (smaller η) are generally more reactive. researchgate.net The electron-withdrawing -CH₂Cl group would be expected to decrease the HOMO-LUMO gap, thus reducing the hardness and increasing the reactivity of the molecule compared to an unsubstituted pyrazole.

By calculating these descriptors for a series of pyrazole analogues and comparing them with experimentally measured reaction rates (e.g., for substitution reactions), a strong correlation can often be established, validating the predictive power of the computational models. researchgate.net

| Computational Descriptor | Physical Meaning | Predicted State for this compound | Correlation with Experimental Reactivity |

| LUMO Energy | Electron accepting ability | Low | Lower LUMO correlates with faster nucleophilic substitution. |

| HOMO-LUMO Gap (η) | Chemical Hardness / Stability | Small | Smaller gap correlates with higher general reactivity. |

| MEP Positive Region | Site for nucleophilic attack | Strong positive potential at -CH₂Cl group | Accurately predicts the site of derivatization. |

| Electrophilicity Index (ω) | Global electrophilic nature | High | Higher index correlates with faster reactions with nucleophiles. |

Synthetic Utility and Future Directions in Advanced Chemical Synthesis

Role of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole as a Building Block in Heterocyclic Synthesis

This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the electrophilic chloromethyl group at the C5 position and the pyrazole (B372694) ring itself, which can participate in various cycloaddition and condensation reactions. The pyrazole nucleus is a common feature in many biologically active compounds, and functionalized pyrazoles are frequently used as starting materials for creating more complex nitrogen-containing heterocyclic systems. scirp.org

The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functionalities onto the pyrazole core. By reacting with a diverse range of nucleophiles, such as amines, thiols, and alcohols, a library of substituted pyrazole derivatives can be synthesized. These derivatives can then serve as intermediates for the construction of more elaborate heterocyclic frameworks. For instance, substitution of the chloride with an azide (B81097) group, followed by a cycloaddition reaction, can lead to the formation of triazole-fused pyrazole systems.

The N-cyclobutyl group influences the molecule's physical and chemical properties, such as solubility and steric hindrance, which can be strategically utilized to direct the outcome of chemical reactions. The versatility of pyrazole derivatives as synthons is well-documented, and they are instrumental in designing and constructing a multitude of fused pyrazoloazines with significant synthetic and medicinal interest. beilstein-journals.org

| Reagent Type | Resulting Functional Group | Potential Subsequent Reactions |

| Primary/Secondary Amines | Aminomethyl | Cyclization to form piperazines, diazepines |

| Thiols | Thiomethyl | Oxidation to sulfoxides/sulfones, further alkylation |

| Alcohols/Phenols | Alkoxymethyl/Aryloxymethyl | Ether cleavage, rearrangement reactions |

| Azide Salts | Azidomethyl | [3+2] Cycloaddition (Click Chemistry) to form triazoles |

| Cyanide Salts | Cyanomethyl | Hydrolysis to carboxylic acid, reduction to amine |

Applications in the Construction of Polycyclic and Fused Heterocyclic Systems

The strategic placement of the reactive chloromethyl group on the pyrazole ring of this compound makes it an ideal precursor for the synthesis of polycyclic and fused heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry and material science. The synthesis of such systems often involves intramolecular cyclization reactions, where the chloromethyl group acts as an anchor point to build additional rings onto the pyrazole core.

One common strategy involves an initial nucleophilic substitution at the chloromethyl position, followed by a subsequent cyclization step. For example, reacting this compound with a binucleophile, such as a substituted hydrazine (B178648) or a hydroxylamine, can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[5,1-b]oxazines. beilstein-journals.org The specific reaction conditions, including the choice of base and solvent, can be tailored to control the regioselectivity of the cyclization.

Furthermore, the pyrazole ring itself can participate in reactions to form fused systems. For instance, pyrazole-4-carbaldehydes have been used as versatile precursors in the synthesis of various pyrazole-fused heterocyclic systems. researchgate.net While the title compound lacks a carbaldehyde, derivatization of the chloromethyl group could lead to intermediates suitable for similar transformations. The construction of polyheterocyclic compounds is a significant area of research, and methods like [3+2] cycloaddition reactions are powerful tools for creating these complex structures. mdpi.com

| Fused System | Synthetic Strategy | Potential Application |

| Pyrazolo[3,4-d]pyrimidines | Reaction with N,N-substituted amides followed by heterocyclization. researchgate.net | Medicinal Chemistry |

| Pyrazolo[1,5-a]pyrimidines | Reaction with diketones or related synthons. beilstein-journals.org | Biologically active compounds |

| Pyrazolo[3,4-b]pyridines | Condensation with appropriate precursors. beilstein-journals.org | Chromophores, functional materials |

Potential in the Design and Synthesis of Complex Organic Molecules

The structural features of this compound make it a promising candidate for the design and synthesis of complex organic molecules. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The ability to functionalize the C5 position via the chloromethyl group allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to generate molecular complexity from simple starting materials in a single step. nih.gov this compound can be envisioned as a key component in MCRs. For example, its reaction with an isocyanide and a carboxylic acid (a Passerini reaction) or with an isocyanide, an amine, and a carbonyl compound (a Ugi reaction) could lead to the rapid assembly of complex, peptidomimetic structures containing the pyrazole moiety.

The synthesis of novel pyrazole-based heterocycles is a continuous effort in the search for new therapeutic agents. nih.govnih.gov The title compound provides a platform for generating libraries of diverse compounds for high-throughput screening. The introduction of various substituents via the chloromethyl handle can modulate the electronic and steric properties of the molecule, influencing its biological activity.

Prospects for Catalytic and Green Chemistry Applications

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and the use of hazardous substances. uniroma1.it The development of catalytic and environmentally friendly methods for the synthesis and functionalization of heterocyclic compounds is a key area of research. mdpi.com

The synthesis of pyrazole derivatives itself can be achieved through greener methods, such as microwave-assisted synthesis or using novel nanocatalysts, which can offer advantages like shorter reaction times and higher yields. researchgate.netnih.gov For the application of this compound, its use in catalytic processes is an attractive prospect. For example, the chlorine atom could be involved in cross-coupling reactions catalyzed by transition metals like palladium or copper, allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

Furthermore, the development of one-pot syntheses that utilize this building block would align with green chemistry principles by reducing the number of purification steps and minimizing solvent waste. biointerfaceresearch.com The use of recyclable catalysts in reactions involving this pyrazole derivative could further enhance the sustainability of the synthetic processes. growingscience.com As the demand for sustainable chemical manufacturing grows, the exploration of green synthetic routes involving versatile building blocks like this compound will continue to be a priority. uniroma1.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-chlorinated cyclobutyl ketones, followed by chloromethylation using chloromethyl methyl ether (MOMCl) under acidic conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of pyrazole precursor to MOMCl) and temperature (60–80°C) improves yields to ~65–75% . Side reactions, such as over-chlorination, are minimized by controlled addition of reagents.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclobutyl protons at δ 3.5–4.0 ppm; chloromethyl CH₂ at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the chloromethyl group relative to the cyclobutyl ring .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 185.05 for C₈H₁₁ClN₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate in Drug Design : Serves as a scaffold for kinase inhibitors due to its electron-deficient pyrazole core. For example, coupling with sulfonamide groups enhances binding to ATP pockets .

- Biological Probes : Radiolabeled derivatives (e.g., ¹⁴C-labeled) track metabolic pathways in cell-based assays .

Advanced Research Questions

Q. How do substituent variations (e.g., cyclobutyl vs. phenyl groups) impact biological activity?

- Methodological Answer :

- Comparative SAR Table :

| Substituent | LogP | IC₅₀ (μM) vs. Kinase X | Notes |

|---|---|---|---|

| Cyclobutyl | 2.1 | 0.45 ± 0.02 | Enhanced solubility and target selectivity . |

| Phenyl | 3.8 | 1.2 ± 0.1 | Higher lipophilicity reduces bioavailability . |

- Key Insight : Cyclobutyl’s strained ring improves steric complementarity with hydrophobic enzyme pockets .

Q. What computational strategies predict reactivity in nucleophilic substitution reactions involving the chloromethyl group?

- Methodological Answer :

- Quantum Mechanical (QM) Modeling : Density Functional Theory (DFT) calculates transition-state energies for SN2 reactions. For example, activation energy (ΔG‡) of ~15 kcal/mol correlates with experimental reactivity in DMSO .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic solvents stabilize intermediates) .

Q. How can researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .

- Metabolic Stability Testing : Use liver microsomes to identify degradation products that may skew activity readings .

Q. What experimental approaches identify biological targets of this compound?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.